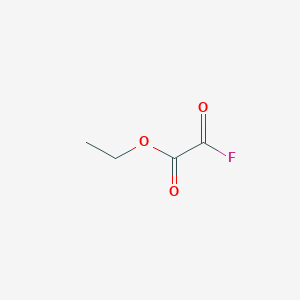
Ethyl fluoroglyoxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl fluoroglyoxalate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly notable for its fluorine atom, which imparts unique chemical properties compared to other esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl fluoroglyoxalate can be synthesized through the esterification of fluoroglyoxylic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Fluoroglyoxylic Acid+Ethanol→Ethyl Fluoroglyoxalate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl fluoroglyoxalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form fluoroglyoxylic acid and ethanol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.
Major Products:
Hydrolysis: Fluoroglyoxylic acid and ethanol.
Reduction: Ethyl glycolate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl fluoroglyoxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Fluorinated compounds, including this compound, are often used in biochemical studies due to their unique properties.
Medicine: Fluorinated esters are explored for their potential therapeutic applications, including as intermediates in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl fluoroglyoxalate involves its reactivity due to the presence of the fluorine atom. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate.
Comparación Con Compuestos Similares
Ethyl Glyoxalate: Similar structure but lacks the fluorine atom, resulting in different reactivity.
Methyl Fluoroglyoxalate: Similar but with a methyl group instead of an ethyl group.
Fluoroacetic Acid Esters: These compounds also contain fluorine and exhibit similar reactivity patterns.
Uniqueness: this compound is unique due to the combination of the ethyl ester group and the fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Propiedades
Número CAS |
401-59-2 |
|---|---|
Fórmula molecular |
C4H5FO3 |
Peso molecular |
120.08 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-2-oxoacetate |
InChI |
InChI=1S/C4H5FO3/c1-2-8-4(7)3(5)6/h2H2,1H3 |
Clave InChI |
XSZALVRJPCSBRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)
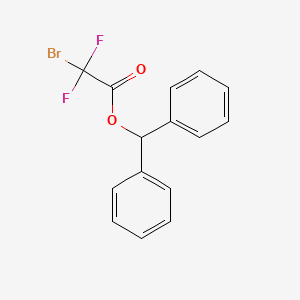

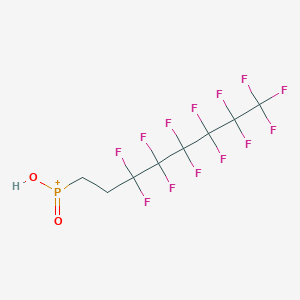
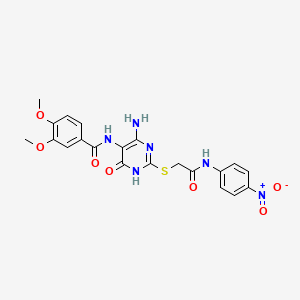
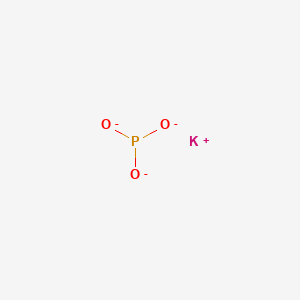
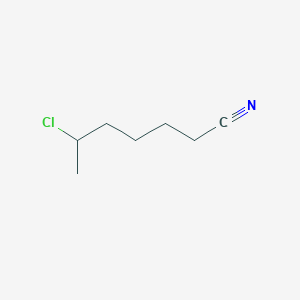

![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
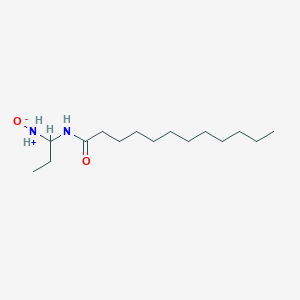



![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole](/img/structure/B14129483.png)
